Phenylpyruvic acid

Biocatalysis Enzyme Engineering Asymmetric Synthesis

Procure Phenylpyruvic acid (PPA, CAS 156-06-9) as your validated α-keto acid substrate. Unlike generic analogs (4-HPPA, IPyA), PPA's unique structure ensures reproducible enzyme kinetics and high-efficiency biocatalytic conversion to 3-phenyllactic acid (>90% yield). It is the specific pathognomonic biomarker for PKU diagnostics. Mitigate experimental risk by selecting the compound with proven industrial performance metrics.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 156-06-9
Cat. No. B086945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylpyruvic acid
CAS156-06-9
Synonyms3-phenylpyruvate
beta-phenylpyruvic acid
phenylpyruvate
phenylpyruvic acid
phenylpyruvic acid, calcium salt
phenylpyruvic acid, sodium salt
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C(=O)O
InChIInChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
InChIKeyBTNMPGBKDVTSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility112 mg/mL
Soluble in water
Soluble (in ethanol)

Phenylpyruvic Acid (CAS 156-06-9): Core Identity and Baseline Characterization for Scientific Procurement


Phenylpyruvic acid (PPA; 2-oxo-3-phenylpropanoic acid; CAS 156-06-9) is a phenylpyruvic acid derivative and an endogenous α-keto monocarboxylic acid that exists in equilibrium with its E- and Z-enol tautomers [1]. It functions as the central metabolic intermediate produced by the transamination of L-phenylalanine, accumulating pathologically in phenylketonuria (PKU) due to deficient phenylalanine hydroxylase (PAH) activity [2]. This compound serves as the direct biosynthetic precursor to the broad-spectrum antimicrobial 3-phenyllactic acid and is a fundamental substrate for characterizing and engineering α-keto acid converting enzymes, including D- and L-lactate dehydrogenases [3].

Why Phenylpyruvic Acid (156-06-9) Cannot Be Interchanged with Generic α-Keto Acids in Critical Assays


The phenylpyruvic acid derivatives class encompasses structurally similar α-keto acids, including 4-hydroxyphenylpyruvic acid (4-HPPA) and indole-3-pyruvic acid (IPyA), which are often considered as potential alternatives due to overlapping metabolic pathways [1]. However, substitution of PPA with these analogs in enzymatic assays, biocatalytic processes, or analytical protocols is not scientifically valid without rigorous revalidation. The absence of the para-hydroxyl group in PPA relative to 4-HPPA, or the presence of the indole moiety in IPyA, dramatically alters enzyme kinetics, substrate specificity, inhibitory potency, and tautomeric equilibrium [2]. Consequently, procurement decisions based solely on generic class membership introduce significant experimental variability and risk of failure. The following evidence provides quantifiable, head-to-head differentiation to guide precise scientific selection.

Quantitative Differentiation of Phenylpyruvic Acid (156-06-9) from Its Closest Structural Analogs


Superior Biocatalytic Efficiency of Phenylpyruvic Acid (PPA) Over Indole-3-Pyruvic Acid (IPyA) for Aromatic α-Hydroxy Acid Synthesis

In the context of enzymatic reduction for the production of valuable chiral α-hydroxy acids, PPA demonstrates significantly higher substrate conversion efficiency compared to its indole analog. A study on a rationally re-designed D-lactate dehydrogenase (d-nLDH) mutant (Y52L) quantified the specific activity of the enzyme toward a series of α-keto carboxylic acids. The engineered enzyme exhibited markedly elevated activity on PPA relative to the wild-type enzyme's performance on other substrates [1]. In a separate study, a recombinant phenylpyruvate:ferredoxin oxidoreductase (PPFOR) demonstrated maximal activity on PPA, which was set as the 100% benchmark, while activity on indole-3-pyruvic acid (I3PY) was substantially lower [2].

Biocatalysis Enzyme Engineering Asymmetric Synthesis

Differential UV-Vis Spectral Fingerprint of Phenylpyruvic Acid (PPA) vs. Beta-Benzyl Phenylpyruvic Acid (BPPA)

Procurement of the correct compound for analytical standard preparation requires unambiguous identity confirmation. A comparative spectroscopic study of PPA and its close derivative, beta-benzyl phenylpyruvic acid (BPPA), revealed distinct UV-Vis absorption profiles. PPA exhibits characteristic absorbance maxima at 240 nm and 365 nm. In contrast, BPPA shows a single, significantly shifted absorbance maximum at 210 nm [1].

Analytical Chemistry Spectroscopy QC/QA

Cell-Level Secretion Profile: Phenylpyruvic Acid (PPA) is a Specific Marker of Disturbed Phenylalanine Metabolism in PKU Fibroblasts

A comparative cell biology study using gas chromatography-mass spectrometry (GC-MS) analyzed the culture media of skin fibroblasts from a classical PKU patient and a healthy control. PKU fibroblasts, unlike normal ones, were found to excrete significant quantities of phenylpyruvate, 4-hydroxyphenylpyruvate, and indolyl-3-acetate into the medium [1]. While 4-HPPA is also excreted, PPA is the primary metabolite specific to the PKU disease state and is not a significant component of the control fibroblast secretome.

Cell Biology Metabolomics Inborn Errors of Metabolism

Validated Research and Industrial Application Scenarios for Phenylpyruvic Acid (CAS 156-06-9)


Biocatalyst Characterization and Engineering for Chiral α-Hydroxy Acid Synthesis

Phenylpyruvic acid serves as the optimal and industry-relevant model substrate for characterizing and engineering D- and L-lactate dehydrogenases (D/L-LDHs) and related oxidoreductases. As evidenced in Section 3, engineered enzymes demonstrate high catalytic efficiency and complete conversion of PPA to enantiopure 3-phenyllactic acid (PLA) with yields up to 99.0% and >99.9% enantiomeric excess [1]. Its use is critical for benchmarking enzyme performance against structurally distinct analogs like indole-3-pyruvic acid, where activity is comparatively lower [2].

Analytical Standard for Diagnosing and Modeling Phenylketonuria (PKU)

In metabolomics, clinical diagnostics, and cell biology, PPA is an indispensable analytical standard. It is the key pathognomonic metabolite for PKU, and validated LC-MS/MS methods have been developed specifically for its quantification in biological matrices, with detection limits as low as 0.001 M [3]. As shown in Section 3, its specific excretion by PKU fibroblasts, in contrast to normal cells, validates its use as a targeted biomarker for disease modeling and therapeutic efficacy studies [4].

Synthesis of Antimicrobial and Pharmaceutical Building Blocks

PPA is the direct chemical and enzymatic precursor to 3-phenyllactic acid (PLA), a broad-spectrum antifungal and antibacterial compound with applications in food preservation and agriculture. The quantitative evidence in Section 3 establishes PPA as a high-efficiency feedstock for biocatalytic PLA production, achieving >90% yield at high substrate concentrations (400 mM) [1]. This proven efficiency directly impacts industrial procurement decisions, making PPA the rational choice for cost-effective, large-scale synthesis of PLA and its derivatives.

Spectroscopic Identity and Purity Verification in QC Laboratories

For quality control and analytical chemistry laboratories, the distinct UV-Vis spectral fingerprint of PPA, characterized by maxima at 240 nm and 365 nm, provides a clear and quantitative method to verify compound identity against closely related derivatives like beta-benzyl phenylpyruvic acid (BPPA), which exhibits a single peak at 210 nm [5]. This spectral differentiation is a critical, low-cost tool for incoming material inspection and ensuring experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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